molecular formula C7H13ClN2O3 B2951622 (2S,4R)-2-Carbamoylpiperidine-4-carboxylic acid;hydrochloride CAS No. 2227686-19-1

(2S,4R)-2-Carbamoylpiperidine-4-carboxylic acid;hydrochloride

Cat. No. B2951622
CAS RN: 2227686-19-1
M. Wt: 208.64
InChI Key: UECLMVQBBSPOFH-JBUOLDKXSA-N
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Description

The compound “(2S,4R)-4-methanesulfonylpyrrolidine-2-carboxylic acid hydrochloride” has a CAS Number of 2377004-58-3 and a molecular weight of 229.68 . Another related compound, “(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride”, has a CAS Number of 32968-78-8 and a molecular weight of 167.59 .


Molecular Structure Analysis

The InChI code for “(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride” is 1S/C5H9NO3.ClH/c7-3-1-4 (5 (8)9)6-2-3;/h3-4,6-7H,1-2H2, (H,8,9);1H/t3-,4+;/m1./s1 .


Physical And Chemical Properties Analysis

“(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride” is a crystalline powder with a melting point of 273 °C (dec.) (lit.). It has an optical activity of [α]25/D −75.6°, c = 1 in H2O .

Safety and Hazards

The related compound “(2S,4R)-4-Methylpyrrolidine-2-carboxylic acid hydrochloride” has the following hazard statements: H302 - Harmful if swallowed, H315 - Causes skin irritation, H319 - Causes serious eye irritation, H335 - May cause respiratory irritation .

properties

IUPAC Name

(2S,4R)-2-carbamoylpiperidine-4-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O3.ClH/c8-6(10)5-3-4(7(11)12)1-2-9-5;/h4-5,9H,1-3H2,(H2,8,10)(H,11,12);1H/t4-,5+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UECLMVQBBSPOFH-JBUOLDKXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC1C(=O)O)C(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H](C[C@@H]1C(=O)O)C(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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